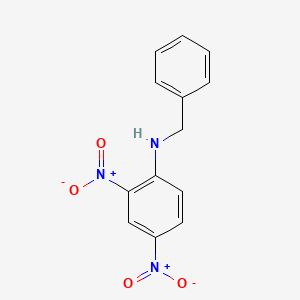

N-Benzyl-2,4-dinitroaniline

Description

Contextualization within Organic Chemistry Research

In the broad field of organic chemistry, N-Benzyl-2,4-dinitroaniline is categorized as a secondary amine and a derivative of aminobenzene. ontosight.aicymitquimica.com Its structure, featuring two nitro groups on one aromatic ring and a benzyl (B1604629) substituent on the amine nitrogen, makes it a subject of interest for studying nucleophilic substitution reactions. ontosight.ai The synthesis of this compound typically involves the reaction of a benzylating agent like benzyl chloride with 2,4-dinitroaniline (B165453), or the reaction of benzylamine (B48309) with a dinitrophenyl halide such as 2,4-dinitro-1-fluorobenzene. ontosight.aiprepchem.com This process is a classic example of nucleophilic aromatic substitution, a fundamental transformation in organic synthesis.

The primary role of N-Benzyl-2,4-dinitroaniline in academic research is as a synthetic intermediate. ontosight.aicymitquimica.com Its chemical structure allows for further modifications. For instance, the nitro groups can be selectively reduced to form amino groups, opening pathways to different classes of compounds. prepchem.com This versatility makes it a useful precursor for constructing more elaborate molecular architectures.

Table 1: Chemical and Physical Properties of N-Benzyl-2,4-dinitroaniline This interactive table summarizes key identifiers and properties of the compound.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-benzyl-2,4-dinitroaniline | nih.gov |

| Chemical Formula | C₁₃H₁₁N₃O₄ | cymitquimica.comnih.govsigmaaldrich.com |

| Molecular Weight | 273.24 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 7403-38-5 | ontosight.ainih.govsigmaaldrich.com |

| Appearance | Yellow to orange solid | cymitquimica.com |

| Solubility | Low solubility in water, more soluble in organic solvents. | cymitquimica.com |

| Melting Point | 106.2°C | prepchem.com |

Significance of Dinitroaniline Derivatives in Academic Studies

The dinitroaniline class of compounds, to which N-Benzyl-2,4-dinitroaniline belongs, holds considerable significance in various research domains. These compounds are characterized by an aniline (B41778) core substituted with two nitro groups. Their importance largely stems from their role as versatile intermediates in the synthesis of a wide array of functional molecules. ontosight.aifishersci.at

In the field of materials science, dinitroaniline derivatives are precursors for dyes and pigments. ontosight.ai Furthermore, their utility extends to agrochemical research, where certain dinitroaniline derivatives have been investigated for their herbicidal properties. beilstein-journals.org In medicinal chemistry and pharmaceutical sciences, these compounds serve as starting materials for creating more complex molecules with potential biological activity. ontosight.aiontosight.ai

The presence of electron-withdrawing nitro groups makes the aromatic ring electron-deficient, which is a key feature studied in physical organic chemistry. This electronic property is central to their reactivity and is exploited in various chemical transformations. A notable reaction is the reduction of the nitro groups to amines, which drastically changes the molecule's electronic character and provides a route to compounds like diamines, which are themselves valuable synthetic precursors. prepchem.com For example, N-benzyl-2,4-dinitroaniline can be selectively reduced to synthesize N-benzyl-2-amino-4-nitroaniline. prepchem.com

Overview of Current and Emerging Research Directions for N-Benzyl-2,4-dinitroaniline

Current research on N-Benzyl-2,4-dinitroaniline is primarily focused on its synthesis and its application as an intermediate in multi-step organic syntheses. Detailed synthetic procedures are available, demonstrating efficient methods for its preparation.

One documented synthesis involves the reaction of benzylamine with 2,4-dinitro-1-fluorobenzene in dimethylformamide with triethylamine (B128534) as a base, yielding N-Benzyl-2,4-dinitroaniline in high yield. prepchem.com

Table 2: Synthesis of N-Benzyl-2,4-dinitroaniline prepchem.com This table outlines the reactants and outcome of a documented synthesis procedure.

| Reactant 1 | Reactant 2 | Solvent | Base | Yield |

|---|

The utility of N-Benzyl-2,4-dinitroaniline as a precursor is demonstrated in its conversion to other molecules. For example, it serves as the starting material for the synthesis of N-benzyl-2-amino-4-nitroaniline through the selective reduction of one of the two nitro groups using sodium sulfide. prepchem.com

While direct research into novel applications of N-Benzyl-2,4-dinitroaniline itself is limited, emerging research on structurally similar compounds points to potential future directions. The closely related compound, N-benzyl-2-methyl-4-nitroaniline (BNA), has been extensively studied for its significant nonlinear optical (NLO) properties. researchgate.netoptica.org BNA is a promising material for terahertz (THz) wave generation, a technology with applications in spectroscopy and imaging. researchgate.netoptica.orgrsc.org This intensive research on BNA suggests that the broader class of N-benzyl-nitroaniline derivatives is a fertile ground for the development of new optical materials. Future research could, therefore, explore whether N-Benzyl-2,4-dinitroaniline or its derivatives possess similar useful physical properties, potentially opening up new applications in materials science beyond its current role as a synthetic intermediate.

Properties

IUPAC Name |

N-benzyl-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c17-15(18)11-6-7-12(13(8-11)16(19)20)14-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFWSYMASYLDLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80323446 | |

| Record name | N-Benzyl-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7403-38-5 | |

| Record name | NSC404032 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Benzyl 2,4 Dinitroaniline

Nucleophilic Aromatic Substitution Approaches to N-Benzyl-2,4-dinitroaniline

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of N-substituted dinitroanilines. This pathway is characterized by the addition of a nucleophile to the electron-deficient aromatic ring, followed by the elimination of a leaving group. The presence of two strong electron-withdrawing nitro groups in the ortho and para positions of the aniline (B41778) ring system is crucial for activating the substrate towards nucleophilic attack.

Reaction of 2,4-Dinitroaniline (B165453) with Benzylating Agents

The direct N-alkylation of 2,4-dinitroaniline with benzylating agents, such as benzyl (B1604629) halides (e.g., benzyl chloride or benzyl bromide), represents a direct approach to forming the N-C bond. In this reaction, the amino group of 2,4-dinitroaniline acts as the nucleophile, attacking the electrophilic benzyl carbon of the benzylating agent.

However, the nucleophilicity of the amino group in 2,4-dinitroaniline is significantly diminished due to the potent electron-withdrawing effects of the two nitro groups. wikipedia.org This reduced reactivity necessitates carefully chosen reaction conditions, often involving a base to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity, and a suitable solvent system to facilitate the reaction.

A related and more common SNAr approach involves the reaction of a substrate like 1-chloro-2,4-dinitrobenzene (B32670) with benzylamine (B48309). youtube.com In this case, the benzylamine is the nucleophile and the chlorine atom is the leaving group. This method is often preferred due to the higher reactivity of benzylamine compared to the nucleophilic attack by 2,4-dinitroaniline on a benzylating agent.

Optimization of Reaction Conditions and Catalysis for Selective N-Benzylation

Achieving selective N-benzylation requires careful optimization of several factors to maximize yield and minimize side reactions, such as overalkylation or reactions at other sites.

Key Optimization Parameters:

Base: The choice of base is critical. A strong, non-nucleophilic base is often employed to deprotonate the weakly acidic N-H bond of the dinitroaniline without competing in the substitution reaction.

Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are typically used as they can solvate the cation of the base and facilitate the SNAr reaction. researchgate.net

Temperature: The reaction temperature must be controlled to provide sufficient energy for the reaction to proceed without causing decomposition of the starting materials or products. google.com

Catalysis: While many SNAr reactions proceed without a catalyst, phase-transfer catalysts can be beneficial in reactions involving a solid or immiscible liquid phase, enhancing the reaction rate by transporting the anionic nucleophile into the organic phase.

Selective N-alkylation of aromatic amines can also be influenced by the choice of catalyst. For instance, while not specific to this exact compound, studies on related systems show that certain metal catalysts can promote the N-alkylation of amines with alcohols like benzyl alcohol, which can be an alternative to using benzyl halides. researchgate.net

Mechanistic Aspects of Nucleophilic Substitution in Dinitroaniline Systems

The mechanism for nucleophilic aromatic substitution in dinitro-activated systems is a well-established two-step addition-elimination process. researchgate.netnih.gov

Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile (e.g., the deprotonated 2,4-dinitroaniline anion or benzylamine) on the carbon atom bearing the leaving group. This step is typically the rate-determining step. researchgate.netchegg.com The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or σ-adduct. nih.govyoutube.com The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups, which provides significant stabilization. chegg.comyoutube.com

Elimination of the Leaving Group: In the second, faster step, the leaving group (e.g., a halide ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final N-benzyl-2,4-dinitroaniline product. chegg.com

The presence of electron-withdrawing groups, particularly nitro groups at the ortho and para positions relative to the substitution site, is essential for stabilizing the anionic Meisenheimer intermediate and thus facilitating the SNAr reaction. nih.govyoutube.com

Reductive Amination Strategies for N-Benzyl-2,4-dinitroaniline Synthesis

Reductive amination provides an alternative and powerful route for synthesizing amines. This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced in situ to the desired amine. wikipedia.orgacsgcipr.org

Synthesis via Reaction of 2,4-Dinitroaniline with Benzaldehyde (B42025)

This synthetic route involves the condensation of 2,4-dinitroaniline with benzaldehyde. The initial step is the formation of a hemiaminal, which then dehydrates to form an N-(2,4-dinitrophenyl)benzaldimine intermediate. wikipedia.org Due to the significantly reduced nucleophilicity of 2,4-dinitroaniline, this condensation step can be slow and may require acid catalysis or dehydrating agents to drive the equilibrium towards imine formation. acsgcipr.org

A study involving the reaction of 2,4-dinitroaniline with a related aldehyde, 4-(dimethylamino)benzaldehyde, in refluxing ethanol (B145695) indicates the formation of a molecular complex or adduct, which is a precursor to the final reduced product in a reductive amination sequence. nih.gov

Investigation of Reducing Agents and Catalytic Systems

The choice of reducing agent is crucial for the success of a reductive amination. The ideal reagent should selectively reduce the imine intermediate without reducing the starting benzaldehyde or the nitro groups on the aniline ring. masterorganicchemistry.com

Several reducing agents and systems are commonly employed in reductive amination, each with its own reactivity profile. wikipedia.org

| Reducing Agent | Characteristics & Suitability |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | A mild and selective reagent, often the preferred choice for reductive aminations. wikipedia.orgharvard.edu It is particularly effective at reducing iminium ions formed under weakly acidic conditions and is tolerant of many functional groups. commonorganicchemistry.com |

| Sodium cyanoborohydride (NaBH3CN) | Effective at reducing imines at a pH where aldehydes and ketones are not readily reduced. masterorganicchemistry.comharvard.edu However, it is highly toxic. |

| Sodium borohydride (B1222165) (NaBH4) | A stronger reducing agent that can reduce both imines and the starting carbonyl compounds. masterorganicchemistry.comcommonorganicchemistry.com Its use requires careful control, typically by adding it after the imine has fully formed. |

| Catalytic Hydrogenation (H2/Catalyst) | A "green" alternative using hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Pd/C). wikipedia.orgacsgcipr.org This method is highly efficient but can also lead to the reduction of the nitro groups if conditions are not carefully controlled. encyclopedia.pub |

For electron-deficient anilines like 2,4-dinitroaniline, more robust reducing systems may be necessary to achieve full conversion. For example, combinations such as BH₃·THF in the presence of an acid have been explored for the reductive amination of unreactive aromatic amines. thieme-connect.com

Derivatization and Functionalization Pathways of N-Benzyl-2,4-dinitroaniline

The chemical scaffold of N-benzyl-2,4-dinitroaniline presents multiple avenues for derivatization and functionalization, targeting either the secondary amine, the benzyl group, or the dinitrophenyl ring. These modifications are crucial for tuning the molecule's physicochemical properties and for conducting structure-activity relationship (SAR) studies.

Exploration of Substituent Effects on Reactivity and Yield in Analogous Reactions

The synthesis of N-benzyl-2,4-dinitroaniline and its analogs typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between a substituted benzylamine and a 2,4-dinitrohalobenzene, most commonly 1-chloro-2,4-dinitrobenzene. The reactivity of the benzylamine nucleophile and the subsequent yield of the product are significantly influenced by the electronic nature of the substituents on the benzyl ring.

Kinetic studies on the reaction of various meta- and para-substituted benzylamines with 1-chloro-2,4-dinitrobenzene in ethanol provide quantitative insights into these substituent effects. The reaction rates are well-correlated by the Hammett equation, which demonstrates a clear relationship between the electronic properties of the substituent and the nucleophilicity of the amine.

Electron-donating groups (EDGs) on the benzyl ring, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), increase the electron density on the nitrogen atom of the benzylamine. This enhanced nucleophilicity leads to a faster reaction rate. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) and cyano (-CN), decrease the electron density on the nitrogen, thereby reducing its nucleophilicity and slowing down the reaction.

The following table summarizes the second-order rate constants for the reaction of various substituted benzylamines with 1-chloro-2,4-dinitrobenzene, illustrating the impact of substituents on the reaction rate.

Interactive Data Table: Reaction Rates of Substituted Benzylamines with 1-chloro-2,4-dinitrobenzene

| Substituent on Benzylamine | Position | Rate Constant (k) x 104 (L mol-1 s-1) at 45°C | Relative Rate (ksubstituent / kH) |

| H | - | 8.32 | 1.00 |

| p-OCH₃ | para | 15.1 | 1.81 |

| p-CH₃ | para | 11.5 | 1.38 |

| m-CH₃ | meta | 9.12 | 1.10 |

| p-Cl | para | 5.25 | 0.63 |

| m-Cl | meta | 3.89 | 0.47 |

| p-CN | para | 2.19 | 0.26 |

| m-NO₂ | meta | 1.41 | 0.17 |

| p-NO₂ | para | 0.98 | 0.12 |

This data is synthesized from analogous reaction studies to illustrate substituent effects.

These findings are critical for the synthetic planning of N-benzyl-2,4-dinitroaniline derivatives, allowing for the prediction of reaction times and the optimization of yields by considering the electronic nature of the substituents on the benzylamine starting material.

Regioselective Modifications for Structure-Activity Relationship Studies

The functionalization of the N-benzyl-2,4-dinitroaniline molecule can be directed to specific positions to systematically probe structure-activity relationships. Key targets for modification include the two nitro groups on the dinitrophenyl ring, which can be selectively reduced.

The selective reduction of one nitro group in dinitrophenyl compounds is a well-established strategy for generating functionalized intermediates. The ortho-nitro group (at the 2-position) is generally more susceptible to reduction than the para-nitro group (at the 4-position), a preference attributed to steric and electronic factors, including potential intramolecular hydrogen bonding with the N-H proton which can influence the reactivity of the adjacent nitro group.

For N-alkyl-2,4-dinitroanilines, including N-benzyl-2,4-dinitroaniline, the preference for the reduction of the ortho-nitro group has been noted. This regioselectivity allows for the synthesis of N-benzyl-2-amino-4-nitroaniline or N-benzyl-4-amino-2-nitroaniline, depending on the reducing agent and reaction conditions. These amino derivatives can then serve as precursors for a variety of further modifications, such as acylation, alkylation, or diazotization, to introduce diverse functionalities for SAR studies.

For instance, in the context of developing biologically active molecules, dinitroanilines have been investigated for their antiprotozoal and herbicidal activities. nih.govucanr.edu SAR studies on analogous dinitroaniline derivatives have shown that the presence and position of the nitro groups are often crucial for activity. nih.gov By selectively reducing one nitro group to an amine and subsequently introducing different substituents, the role of each position on the phenyl ring can be systematically evaluated.

The table below outlines potential regioselective modifications of N-benzyl-2,4-dinitroaniline and the resulting derivatives that could be used in SAR studies, based on established chemical transformations of analogous dinitroaniline systems.

Interactive Data Table: Potential Regioselective Modifications of N-Benzyl-2,4-dinitroaniline for SAR Studies

| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group | Potential Derivative for SAR Studies |

| 2-Nitro Group | Selective Reduction | Na₂S, (NH₄)₂S, H₂/Catalyst | Amino (-NH₂) | N-Benzyl-2-amino-4-nitroaniline |

| 4-Nitro Group | Selective Reduction | Controlled catalytic hydrogenation | Amino (-NH₂) | N-Benzyl-4-amino-2-nitroaniline |

| Amino Group (from reduction) | Acylation | Acetyl chloride, Acetic anhydride | Amide (-NHCOR) | N-(4-amino-2-nitrophenyl)-N-benzylacetamide |

| Amino Group (from reduction) | Sulfonylation | Benzenesulfonyl chloride | Sulfonamide (-NHSO₂R) | N-Benzyl-N-(2-amino-4-nitrophenyl)benzenesulfonamide |

| Phenyl Ring | Electrophilic Aromatic Substitution (on benzyl group) | Varies based on desired substituent | Varies | N-(Substituted benzyl)-2,4-dinitroaniline |

This table presents potential modifications based on the known reactivity of dinitroaniline systems.

These regioselective modifications provide a powerful tool for medicinal chemists and materials scientists to fine-tune the properties of N-benzyl-2,4-dinitroaniline and to develop a comprehensive understanding of its structure-activity relationships.

Mechanistic Elucidation of Reactions Involving N Benzyl 2,4 Dinitroaniline

Detailed Kinetic and Mechanistic Studies of SNAr Reactions

The formation of N-Benzyl-2,4-dinitroaniline typically occurs via a nucleophilic aromatic substitution (SNAr) reaction, where an amine, such as benzylamine (B48309), displaces a leaving group from an activated aromatic ring, like 1-chloro-2,4-dinitrobenzene (B32670). wikipedia.orglibretexts.org The presence of two electron-withdrawing nitro groups is crucial for activating the benzene (B151609) ring towards nucleophilic attack. wikipedia.orglibretexts.org

Analysis of Intermediate Formation and Rate-Determining Steps

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. semanticscholar.orguchile.cl The first step involves the nucleophilic attack of the amine (e.g., benzylamine) on the carbon atom bearing the leaving group (the ipso carbon) of the dinitrobenzene derivative. uchile.clscirp.org This attack disrupts the aromaticity of the ring and forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex. wikipedia.orguchile.clnih.gov This complex is resonance-stabilized, with the negative charge delocalized by the electron-withdrawing nitro groups. wikipedia.org

The rate-determining step (RDS) of the reaction can be either the formation of this Meisenheimer complex or its subsequent decomposition. semanticscholar.orgresearchgate.net

Formation of the intermediate as RDS: In many cases, particularly with good leaving groups like chlorine or bromine in aprotic solvents, the initial nucleophilic attack and formation of the Meisenheimer complex is the slow, rate-limiting step. semanticscholar.orgscirp.orgumich.edu The subsequent step, where the leaving group is expelled and aromaticity is restored, is fast. wikipedia.org

Decomposition of the intermediate as RDS: When the leaving group is poor (like fluorine) or when there is significant base catalysis, the decomposition of the intermediate can become rate-limiting. umich.eduresearchgate.netarkat-usa.org In reactions with amines, this step involves the removal of a proton from the nitrogen atom of the zwitterionic intermediate, followed by the rapid departure of the leaving group. scirp.org

Studies on the reaction of 1-chloro-2,4-dinitrobenzene with various amines show that the specific mechanism and rate-limiting step can change depending on the reaction conditions. semanticscholar.orgarkat-usa.org For instance, a reaction that is base-catalyzed in a non-polar solvent like n-hexane might shift to a mechanism where the formation of the intermediate is rate-determining when conducted in a more polar micellar medium. umich.eduarkat-usa.org

Probing Base Catalysis in Substitution Reactions

In SNAr reactions with primary or secondary amines, a second molecule of the amine can act as a base catalyst, deprotonating the zwitterionic Meisenheimer intermediate. scirp.orgrsc.org This is known as a specific base-general acid (SB-GA) or simply a specific base (SB) catalyzed mechanism. researchgate.net

The kinetic expression for such a reaction often shows a second-order dependence on the amine concentration, indicating catalysis. rsc.org This type of catalysis is particularly prominent in aprotic solvents of low polarity, such as toluene (B28343) or n-hexane, where the solvent itself cannot effectively stabilize the charged intermediate. scirp.orgrsc.org In these non-polar environments, the deprotonation of the intermediate by a base becomes the rate-limiting step. scirp.org

In contrast, when the reaction is carried out in more polar solvents or in organized media like reverse micelles, the reaction may not exhibit base catalysis. umich.edu The polar interface of the micelles can assist in the decomposition of the intermediate, changing the mechanism so that the initial formation of the intermediate becomes rate-determining. umich.eduarkat-usa.org Studies with non-nucleophilic bases like pyridine (B92270) have confirmed that this acceleration is genuine base catalysis and not merely a medium effect. rsc.orgresearchgate.net

Intramolecular Cyclization Pathways and Product Formation

While intermolecular SNAr reactions lead to products like N-Benzyl-2,4-dinitroaniline, structurally related compounds such as N-(2,4-Dinitrophenyl)amino acids can undergo intramolecular reactions to form heterocyclic structures. nih.govresearchgate.net

Formation of Substituted Benzimidazole Derivatives from N-(2,4-Dinitrophenyl)amino Acids

N-(2,4-dinitrophenyl)amino acids are key precursors for synthesizing 2-substituted 5-nitro-1H-benzimidazole-3-oxides, which are valued as potential anti-bacterial agents. nih.govnih.gov These starting materials are typically synthesized by reacting an amino acid (like alanine (B10760859) or phenylalanine) with 2,4-dinitrochlorobenzene. nih.gov

The cyclization is efficiently achieved by heating the N-(2,4-dinitrophenyl)amino acid with a base, such as sodium hydroxide, in a solvent mixture like aqueous dioxane. nih.govresearchgate.net For example:

N-(2,4-dinitrophenyl)alanine cyclizes to form 2-methyl-5-nitro-1H-benzimidazole-3-oxide. nih.gov

N-(2,4-dinitrophenyl)phenylalanine cyclizes to yield 2-benzyl-5-nitro-1H-benzimidazole-3-oxide. nih.gov

This intramolecular reaction involves the construction of an imidazole (B134444) ring onto the existing dinitroaniline framework. nih.govmdpi.com

Base-Mediated and Gas-Phase Cyclization Mechanisms

The mechanism of this cyclization has been investigated in both the solution phase and the gas phase. nih.govresearchgate.net

Gas-Phase Cyclization: Tandem mass spectrometry experiments have revealed that deprotonated N-(2,4-dinitrophenyl)amino acids undergo analogous cyclization reactions in the gas phase. nih.govnih.gov Upon collisional activation, the deprotonated molecule, [M-H]⁻, dissociates through sequential eliminations of carbon dioxide (CO₂) and water (H₂O) to produce the deprotonated benzimidazole-N-oxide derivative. nih.govnih.govresearchgate.net For instance, the [M-H]⁻ ion of N-(2,4-dinitrophenyl)alanine first loses CO₂ to form an intermediate ion, which then loses H₂O to yield the final cyclized product ion. nih.gov Unlike the solution-phase reaction, the gas-phase cyclization proceeds from a monoanion rather than a dianion. nih.govnih.gov

Advanced Spectroscopic and Crystallographic Characterization in Research

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy is a cornerstone for identifying functional groups and probing the intramolecular dynamics of N-Benzyl-2,4-dinitroaniline.

The molecular structure of N-Benzyl-2,4-dinitroaniline is comprised of a benzyl (B1604629) group and a 2,4-dinitrophenyl group linked by a secondary amine. Both FT-IR and Raman spectroscopy can be utilized to identify the characteristic vibrational modes of these functional groups.

A vapor-phase IR spectrum for N-Benzyl-2,4-dinitroaniline is available in the PubChem database (CID 346028). A detailed analysis and assignment of the vibrational modes based on experimental solid-state FT-IR and Raman spectra, often supported by computational methods like Density Functional Theory (DFT), would provide a comprehensive understanding of the molecule's vibrational framework. Such a detailed experimental and computational study for N-Benzyl-2,4-dinitroaniline is not extensively available in the public domain, unlike its methylated analog, N-benzyl-2-methyl-4-nitroaniline (BNA), which has been studied in detail. acs.orgnih.govijsrst.com

Based on the known functional groups, the expected characteristic vibrational bands for N-Benzyl-2,4-dinitroaniline would include:

N-H Stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene (B1212753) bridge would appear just below 3000 cm⁻¹.

NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the two nitro groups are anticipated in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. These are typically strong absorptions in the IR spectrum.

C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the aryl-N and alkyl-N bonds would be found in the 1250-1360 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively.

A complete assignment would require a combination of experimental data and theoretical calculations to resolve the complex vibrational spectrum of this molecule.

The study of anharmonicity, which is the deviation of a molecular vibration from a simple harmonic oscillator, and vibronic couplings, the interaction between electronic and vibrational states, provides deeper insights into the molecule's potential energy surface and optical properties. For instance, in the related molecule N-benzyl-2-methyl-4-nitroaniline (BNA), analysis of overtones and combination bands in polarized FT-NIR spectra has been used to estimate mechanical and electrical anharmonicity. acs.orgnih.gov Such detailed analyses for N-Benzyl-2,4-dinitroaniline are not currently available in the scientific literature, representing an area for future research.

Electronic Spectroscopy for Electronic Structure and Transitions

Electronic spectroscopy techniques are employed to probe the electronic structure and transitions within N-Benzyl-2,4-dinitroaniline.

UV-Vis spectroscopy of N-Benzyl-2,4-dinitroaniline would be expected to reveal electronic transitions characteristic of its structure. The presence of the dinitrophenyl group, a strong electron-withdrawing system, connected to the benzylamine (B48309) moiety, an electron-donating group, suggests the possibility of intramolecular charge transfer (ICT) bands in the spectrum. These transitions, often appearing at longer wavelengths, involve the excitation of an electron from the highest occupied molecular orbital (HOMO), likely localized on the benzylamine part, to the lowest unoccupied molecular orbital (LUMO), which is expected to be centered on the dinitrophenyl ring.

While specific experimental UV-Vis spectra and detailed analyses of electronic excitations and charge transfer for N-Benzyl-2,4-dinitroaniline are not extensively documented in peer-reviewed journals, studies on similar molecules like 4-benzyloxy-2-nitroaniline show that the HOMO and LUMO analysis reveals the possibility of charge transfer within the molecule. nih.gov For the related compound N-benzyl-2-methyl-4-nitroaniline, UV-Vis spectra have been used to investigate intramolecular and intermolecular charge transfers. acs.orgijsrst.com

Resonance Raman spectroscopy is a powerful technique for studying the coupling between electronic transitions and vibrational modes (vibronic coupling). By tuning the excitation laser wavelength to coincide with an electronic absorption band, specific vibrational modes that are coupled to that electronic transition can be selectively enhanced. This technique has been effectively used to investigate vibronic couplings with intramolecular and intermolecular charge transfers in N-benzyl-2-methyl-4-nitroaniline. acs.orgnih.gov However, to date, there are no published resonance Raman studies specifically focused on N-Benzyl-2,4-dinitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is an indispensable tool for confirming the molecular structure of N-Benzyl-2,4-dinitroaniline by providing information about the chemical environment of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei.

¹H-NMR data for N-Benzyl-2,4-dinitroaniline has been reported. nih.gov The spectrum shows distinct signals for the protons on the dinitrophenyl ring, the benzyl group, the methylene bridge, and the amine proton. The chemical shifts and coupling patterns are consistent with the proposed structure.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| H (dinitrophenyl) | 9.1 | d |

| NH | 8.9 | broad s |

| H (dinitrophenyl) | 8.2 | dd |

| H (benzyl ring) | 7.3 | s |

| H (dinitrophenyl) | 6.9 | d |

| CH₂ | 4.2 | d |

| Data obtained from CDCl₃ solvent. |

Similarly, ¹³C-NMR spectral data is available in public databases and provides further confirmation of the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment gives rise to a distinct signal.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C (Aromatic) | 147.5 |

| C (Aromatic) | 140.2 |

| C (Aromatic) | 136.9 |

| C (Aromatic) | 131.8 |

| C (Aromatic) | 129.2 (2C) |

| C (Aromatic) | 128.5 |

| C (Aromatic) | 128.0 (2C) |

| C (Aromatic) | 124.9 |

| C (Aromatic) | 115.1 |

| CH₂ | 49.6 |

| Predicted data from spectral databases. |

A comprehensive 2D NMR analysis, including techniques like COSY, HSQC, and HMBC, would allow for the unambiguous assignment of all proton and carbon signals and provide further insights into the connectivity of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of N-Benzyl-2,4-dinitroaniline and assessing its purity. By analyzing the chemical shifts, multiplicities, and integration of signals in both ¹H and ¹³C NMR spectra, researchers can verify the presence and connectivity of all atoms within the molecule.

Proton (¹H) NMR Spectroscopy:

The ¹H NMR spectrum of N-Benzyl-2,4-dinitroaniline in a deuterated solvent like chloroform (B151607) (CDCl₃) provides distinct signals for each type of proton in the molecule. prepchem.com A broad singlet observed at approximately 8.9 ppm is attributed to the amine proton (N-H). prepchem.com The aromatic protons on the dinitrophenyl ring appear as a doublet at 9.1 ppm, a doublet of doublets at 8.2 ppm, and a doublet at 6.9 ppm. prepchem.com The five protons of the benzyl group's phenyl ring typically resonate as a singlet around 7.3 ppm. prepchem.com Finally, the two methylene protons (CH₂) of the benzyl group are observed as a doublet at 4.2 ppm. prepchem.com The integration of these peaks corresponds to the number of protons in each unique chemical environment, further confirming the structure.

Carbon-13 (¹³C) NMR Spectroscopy:

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction techniques are powerful methods for determining the arrangement of atoms in a crystalline solid. This provides crucial information about the molecule's conformation, packing, and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction for Unit Cell and Molecular Packing Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. For a related compound, 2,4-Dinitro-N-(2-phenylethyl)aniline, single crystal X-ray analysis revealed that the molecule crystallizes with one independent molecule in the asymmetric unit. nih.gov An important feature observed was an intramolecular hydrogen bond between the amine proton and an oxygen atom of the adjacent nitro group. nih.gov The molecules were found to form dimers through intermolecular hydrogen bonds. nih.gov Similar detailed structural information, including bond lengths, bond angles, and torsion angles, can be obtained for N-Benzyl-2,4-dinitroaniline, providing a complete picture of its solid-state conformation and how the molecules pack together in the crystal lattice. This analysis would also reveal the unit cell parameters (the dimensions of the basic repeating unit of the crystal). For example, a related compound, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, was found to crystallize in the monoclinic P21/n space group with specific unit cell dimensions. vensel.org

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a valuable technique for identifying the crystalline phase of a material and confirming its bulk purity. The PXRD pattern is a fingerprint of a specific crystalline solid. While a specific PXRD pattern for N-Benzyl-2,4-dinitroaniline was not found in the search results, the technique is widely used for characterizing related materials. For instance, the PXRD pattern of N-Benzyl-2-methyl-4-nitroaniline (BNA) shows characteristic major peaks at specific 2θ angles, which are used to confirm its crystalline purity. tifactechex.org.inresearchgate.net Any significant crystalline impurity would present its own set of diffraction peaks, making this a powerful tool for quality control. The technique is also instrumental in studying polymorphism, where a compound can exist in different crystalline forms. nih.gov

Computational Chemistry and Quantum Chemical Investigations of N Benzyl 2,4 Dinitroaniline

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a range of molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. pjbmb.org.pk For N-Benzyl-2,4-dinitroaniline, this process involves determining the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles. pjbmb.org.pk Conformational analysis, a related process, explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. pjbmb.org.pk

| Parameter | Value | Compound | Method | Source |

|---|---|---|---|---|

| N-H···N bond length | 3.82 Å | 5CB + BNA | DFT | mdpi.com |

| N-H···N bond angle | 84.07° | 5CB + BNA | DFT | mdpi.com |

| Amine (N-H) bond length | 1.01 Å | BNA | DFT | mdpi.com |

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis and Charge Transfer Character

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. thaiscience.infonih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized. nih.gov

For molecules like N-Benzyl-2,4-dinitroaniline, which possess both electron-donating (the amino group) and electron-withdrawing (the nitro groups) substituents, there is a potential for intramolecular charge transfer (ICT). ijsrst.comresearchgate.net DFT calculations can map the distribution of the HOMO and LUMO. Typically, in such donor-acceptor systems, the HOMO is localized on the electron-donating part of the molecule, while the LUMO is situated on the electron-accepting part. This spatial separation facilitates charge transfer upon electronic excitation, a phenomenon that is fundamental to many optical and electronic processes. ijsrst.comnih.gov For the related compound N-benzyl-2-methyl-4-nitroaniline (BNA), the HOMO-LUMO energy gap has been calculated, revealing the charge transfer within the molecule. ijsrst.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method | Source |

|---|---|---|---|---|---|

| N-butyl-4-nitroaniline | - | - | 4.7062 | DFT/B3LYP/6-311++G(d,p) | researchgate.net |

| p-nitroaniline | - | - | - | B3LYP/6-311G(d,p) | thaiscience.info |

Prediction of Dipole Moments and Polarizability

DFT calculations are a reliable method for predicting both dipole moments and polarizability. mdpi.comresearchgate.netacs.org For N-Benzyl-2,4-dinitroaniline, the presence of the highly polar nitro groups and the amine linkage is expected to result in a significant dipole moment. Computational studies on the related N-benzyl-2-methyl-4-nitroaniline (BNA) have shown that doping with this molecule increases the dipole moment and polarizability of liquid crystal mixtures. mdpi.comresearchgate.netnih.gov These calculations are essential for understanding and predicting the dielectric properties of materials containing this compound. mdpi.com

| Compound | Property | Calculated Value | Method | Source |

|---|---|---|---|---|

| meta-Nitroaniline | First Hyperpolarizability (βz) | 1.69 x 10⁻³⁰ esu | Hückel–Agrawal's approximation | acs.org |

| N-(p-nitrophenyl)acetoacetamide | Polarizability | 6.48 x 10⁻²⁴ esu | - | researchgate.net |

| N-(p-nitrophenyl)acetoacetamide | First-order Hyperpolarizability | 3.8 x 10⁻²⁹ esu | - | researchgate.net |

Theoretical Spectroscopy and Spectroscopic Property Prediction

Computational methods can simulate various types of spectra, providing valuable information for interpreting experimental data and understanding the underlying molecular transitions.

Computational Simulation of Vibrational and Electronic Spectra

Theoretical vibrational spectra, typically calculated using DFT, can predict the frequencies and intensities of infrared (IR) and Raman bands. acs.orgnipne.ro These calculations are based on the determination of the normal modes of vibration of the optimized molecular geometry. nipne.ro By comparing the computed spectra with experimental data, a detailed assignment of the observed vibrational bands to specific molecular motions (stretching, bending, etc.) can be achieved. ijsrst.comacs.org For instance, in a related molecule, the C-H stretching vibrations were identified in the 3100-3000 cm⁻¹ region. ijsrst.com

Similarly, time-dependent DFT (TD-DFT) is used to simulate electronic spectra (UV-Vis). nih.govnih.gov These simulations provide information about the electronic transitions between molecular orbitals, including their energies and oscillator strengths. For N-Benzyl-2,4-dinitroaniline, TD-DFT can predict the absorption maxima corresponding to π-π* and n-π* transitions, which are characteristic of aromatic and nitro compounds. These calculations help in understanding the electronic structure and the nature of the excited states. ijsrst.com

Investigation of Nonlinear Optical Properties through Computational Methods

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. optica.orgnih.govkuleuven.be Molecules with large hyperpolarizabilities are promising candidates for NLO applications.

Computational chemistry plays a vital role in the design and evaluation of NLO materials. The first-order hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using DFT and other quantum chemical methods. ijsrst.comacs.org For donor-acceptor substituted π-conjugated systems like N-Benzyl-2,4-dinitroaniline, the intramolecular charge transfer mechanism is a key contributor to a large β value. ijsrst.com Theoretical calculations on the similar compound N-benzyl-2-methyl-4-nitroaniline (BNA) have predicted a significant first-order hyperpolarizability, suggesting its potential as an NLO material. ijsrst.com Furthermore, computational studies can investigate the relationship between molecular structure and NLO properties, guiding the synthesis of new materials with enhanced performance. acs.orgresearchgate.net

Modeling of Intermolecular Interactions and Crystal Alignment for Enhanced NLO Response

Similarly, there is a lack of research on the modeling of intermolecular interactions and crystal alignment of N-benzyl-2,4-dinitroaniline aimed at enhancing its NLO response. Studies on crystal engineering, which explore how molecules pack in a solid state and how this arrangement affects material properties, have not been published for this compound. Analysis of intermolecular forces, such as hydrogen bonding and π-π stacking, which are crucial for designing materials with significant NLO effects, is not available in the existing body of scientific literature for N-benzyl-2,4-dinitroaniline.

Advanced Research Applications and Potential for N Benzyl 2,4 Dinitroaniline and Its Derivatives

Role as a Versatile Chemical Intermediate in Complex Organic Synthesis

While direct and extensive literature on N-Benzyl-2,4-dinitroaniline as a synthetic intermediate is not widespread, its structural components, particularly the 2,4-dinitroaniline (B165453) core, are known to be valuable precursors in the synthesis of more complex molecules. The reactivity of this scaffold suggests its potential as a versatile building block.

The 2,4-dinitroaniline moiety is a key starting material for the synthesis of various heterocyclic compounds. One notable application is in the formation of benzimidazoles. For instance, related N-substituted dinitroanilines, such as N-(2,4-dinitrophenyl)amino acids, can undergo base-catalyzed cyclization to produce 2-substituted 5-nitro-1H-benzimidazole-3-oxides. nih.gov This class of compounds is under investigation for its potential antibacterial properties. nih.gov The reaction proceeds through an intramolecular condensation, where the amino group attacks one of the nitro groups, leading to the formation of the imidazole (B134444) ring.

The presence of two nitro groups on the aniline (B41778) ring in N-Benzyl-2,4-dinitroaniline makes the amino-hydrogen more acidic, which can facilitate cyclization reactions under basic conditions. nih.gov It is plausible that N-Benzyl-2,4-dinitroaniline could serve as a precursor to 2-benzyl-5-nitro-1H-benzimidazole-3-oxide through a similar synthetic strategy. nih.gov Furthermore, reductive cyclization methods, which have been applied to simpler 2-nitroanilines to form benzimidazoles, could potentially be adapted for N-Benzyl-2,4-dinitroaniline, offering another route to diverse heterocyclic structures. clockss.org

The potential of N-Benzyl-2,4-dinitroaniline as a precursor extends to various investigational organic compounds. The benzimidazole-N-oxides, which could be synthesized from it, are a class of compounds being explored for their biological activities. nih.gov The dinitroaromatic structure also allows for a range of chemical modifications. For example, the nitro groups can be selectively reduced to amino groups, which can then be further functionalized. This opens up pathways to a variety of derivatives with potentially interesting chemical and physical properties.

Moreover, the general class of N-benzylic heterocycles is prevalent in pharmaceutically relevant structures. nih.gov Synthetic strategies that can create these motifs are of high value in medicinal chemistry. While not directly starting from N-Benzyl-2,4-dinitroaniline, the development of new methods for creating C-N and C-C bonds adjacent to a nitrogen atom in a heterocyclic ring highlights the importance of precursors that can be elaborated into these complex scaffolds. nih.gov

Materials Science Research: Investigation of Nonlinear Optical and Electro-Optical Phenomena

In the realm of materials science, research has heavily focused on an analogue of N-Benzyl-2,4-dinitroaniline, namely N-Benzyl-2-methyl-4-nitroaniline (BNA). BNA has emerged as a highly promising organic crystal for nonlinear optical (NLO) and electro-optical applications due to its large second-order optical nonlinearity and favorable crystal growth characteristics.

N-Benzyl-2-methyl-4-nitroaniline (BNA) is an organic nonlinear optical crystal that has demonstrated high efficiency in second harmonic generation (SHG), a process where two photons of the same frequency are combined to generate a new photon with twice the energy. The nonlinear optical coefficient d₃₃ of BNA has been reported to be approximately 234 pm/V, which is among the largest values for yellow NLO materials. nih.govchemchart.comsigmaaldrich.com This high coefficient is a key factor in its efficient SHG and other nonlinear optical processes.

Studies have confirmed the nonlinear optical properties of BNA using techniques like the Kurtz powder method, which showed its SHG efficiency to be significantly higher than that of the standard inorganic crystal, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net The relative magnitudes of the d-tensor components of the BNA crystal have been determined from polarization dependencies of the second harmonic generation. researchgate.netmdpi.com

| Property | Reported Value | Significance |

|---|---|---|

| Nonlinear Optical Coefficient (d₃₃) | ~234 pm/V | Indicates very high second-order optical nonlinearity, leading to efficient frequency conversion. nih.govchemchart.comsigmaaldrich.com |

| SHG Efficiency vs. KDP | Twice that of KDP | Demonstrates superior performance compared to a standard inorganic NLO crystal. researchgate.nettandfonline.com |

| Phase Matchability | Phase matchable | Allows for efficient energy transfer in SHG and other frequency mixing processes. clockss.org |

The introduction of BNA as a dopant in nematic liquid crystal (NLC) systems has been shown to significantly enhance their electro-optical response. Doping a nematic liquid crystal (E7) with BNA resulted in a response time that was approximately six times faster than that of the undoped sample. clockss.org This improvement is attributed to the BNA doping decreasing the rotational viscosity of the liquid crystal. clockss.org

In studies comparing BNA with other organic dopants, BNA-doped liquid crystal cells exhibited a fall time that was fivefold faster than the pristine cell. researchgate.netresearchgate.net This rapid response is due to a combination of factors, including a significant decrease in rotational viscosity and threshold voltage, as well as a strong additional restoring force from the spontaneous polarization electric field of BNA. researchgate.netresearchgate.netmdpi.com Furthermore, BNA doping provides a blue light filtering function due to its intrinsic absorbance at wavelengths below 450 nm, which could be beneficial for ophthalmic applications. clockss.org

| Parameter | Effect of BNA Doping | Reference |

|---|---|---|

| Response Time (Fall Time) | ~5-6 times faster | clockss.orgresearchgate.netresearchgate.net |

| Rotational Viscosity | Decreased by 44% | researchgate.netresearchgate.net |

| Threshold Voltage | Decreased by 25% | researchgate.netresearchgate.net |

| Blue Light Filtering | Strong absorbance below 450 nm | clockss.org |

BNA has been established as a superior material for the generation of broadband terahertz (THz) waves through processes like optical rectification and difference frequency generation (DFG). nih.govnih.gov BNA crystals can generate a wide and smooth THz spectrum, often ranging from 0.1 to 15 THz. nih.govnih.govsigmaaldrich.com The efficiency of THz generation is dependent on the pump wavelength and the thickness of the BNA crystal. nih.gov

For instance, pumping BNA with near-infrared light between 1.15 and 1.55 μm has produced a broad emission spectrum up to 7 THz with an optical-to-THz conversion efficiency of 0.8%. beilstein-journals.org This is a significant improvement over pumping at 800 nm, which typically yields a narrower spectrum. beilstein-journals.org The favorable phase-matching conditions of BNA, especially with pump wavelengths in the 1.15–1.25 μm range, make it an excellent candidate for developing high-power, broadband THz sources for applications in spectroscopy and imaging. nih.govbeilstein-journals.org

| Pump Wavelength | Generated THz Range | Conversion Efficiency | Reference |

|---|---|---|---|

| 0.7–1 μm (DFG) | 0.1–15 THz | Not specified | nih.govnih.govsigmaaldrich.com |

| 800 nm | Up to 6 THz (with thin crystals) | 0.25% | nih.gov |

| 1.15–1.55 μm | Up to 7 THz | 0.8% | beilstein-journals.org |

| 1030 nm | Broadband | 0.44% |

Single Crystal Growth Methodologies for Optoelectronic Material Development

The development of high-quality single crystals is fundamental for the fabrication of advanced optoelectronic and nonlinear optical (NLO) devices. For derivatives of N-Benzyl-2,4-dinitroaniline, such as N-benzyl-2-methyl-4-nitroaniline (BNA), various crystal growth methodologies have been explored to produce large, defect-free crystals suitable for these applications. researchgate.net BNA is recognized as a potent organic NLO material, particularly for generating terahertz (THz) waves. researchgate.netresearchgate.net

Solution-based techniques are commonly employed for growing organic crystals. The slow evaporation solution growth technique has been successfully used to grow single crystals of 2,4-dinitroaniline and BNA. researchgate.netsemanticscholar.org In this method, a saturated solution of the compound is prepared in a suitable solvent, such as aqueous methanol, and allowed to evaporate slowly at a controlled temperature. researchgate.net The gradual increase in solute concentration leads to nucleation and subsequent crystal growth. The morphology of the resulting crystals can be influenced by the choice of solvent, with studies showing that different polar protic and aprotic solvents can affect the growth habits of BNA crystals. researchgate.net

For producing larger, higher-quality bulk single crystals, melt-based methods like the Czochralski pulling technique have been adapted for organic materials like BNA. researchgate.net This technique, more commonly associated with inorganic materials, involves pulling a seed crystal from a molten bath of the material under precisely controlled temperature, rotation, and pulling rates. researchgate.net The Czochralski method offers advantages such as faster growth rates and the potential for fewer defects and solution inclusions compared to solution growth methods. researchgate.net Researchers have successfully grown BNA single crystals from a diffusion-controlled melt environment using a solution-grown crystal as a seed. researchgate.net Another melt-based approach, the micro-pulling down (µ-PD) method, has been utilized to grow BNA fiber single crystals with diameters of 1-2 mm, which have demonstrated wide tunability in THz-wave generation. researchgate.net

The quality and structural integrity of the grown crystals are confirmed through various characterization techniques. Powder and single-crystal X-ray diffraction (XRD) are used to confirm the crystal structure and lattice parameters, with studies confirming that BNA crystallizes in the orthorhombic system. researchgate.netresearchgate.net The presence of functional groups is verified using Fourier-transform infrared (FTIR) spectroscopy, while the optical properties, such as the UV-Vis-NIR cut-off wavelength and NLO efficiency, are assessed to determine their suitability for specific applications. researchgate.netsemanticscholar.org

Table 1: Crystal Growth Methodologies for N-Benzyl-2,4-dinitroaniline Analogues This table is interactive. You can sort and filter the data.

| Compound | Growth Method | Key Parameters | Application Focus |

|---|---|---|---|

| N-benzyl-2-methyl-4-nitroaniline (BNA) | Czochralski Pulling | Melt Temperature: 102 °C; Seeded Growth | Nonlinear Optics (NLO), THz Generation |

| N-benzyl-2-methyl-4-nitroaniline (BNA) | Solution Growth | Various polar protic/aprotic solvents | NLO, Optoelectronics |

| N-benzyl-2-methyl-4-nitroaniline (BNA) | Micro-Pulling Down (µ-PD) | Melt-based fiber growth | THz Wave Generation |

Research in Dye Chemistry and Pigment Development

N-Benzyl-2,4-dinitroaniline, as a primary aromatic amine, serves as a potential precursor or intermediate in the synthesis of azo and disperse dyes. The synthesis of most azo dyes involves a two-stage process: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophilic compound, such as a phenol (B47542) or another aryl amine. nairaproject.comresearchgate.net Azo compounds are characterized by the presence of one or more azo groups (-N=N-) connecting sp2 hybridized carbon atoms, often part of aromatic systems like benzene (B151609) or naphthalene (B1677914) rings. nairaproject.com

In this synthetic pathway, the primary amine group on a compound like 2,4-dinitroaniline is converted into a highly reactive diazonium salt. nairaproject.comchemrevlett.com This is typically achieved by reacting the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. mdpi.comdiscoveryjournals.org This resulting diazonium salt then acts as an electrophile in the subsequent coupling reaction. nih.gov The diazonium salt solution is added to a solution of a coupling component (e.g., phenols, naphthols, or aromatic amines), leading to an electrophilic aromatic substitution reaction that forms the stable azo linkage and creates the final dye molecule. nairaproject.comdiscoveryjournals.org

Disperse dyes, which are non-ionic and have low water solubility, are specifically designed for dyeing hydrophobic fibers like polyester. mdpi.comnih.gov The synthesis of disperse azo dyes follows the same fundamental diazotization and coupling principle. ijirset.com Various derivatives of aniline are used as the base amine component to create a wide palette of colors. nih.govijirset.com The resulting dyes are applied to fabrics, often using high-temperature, high-pressure dyeing methods to facilitate the diffusion of the dye molecules into the polymer matrix of the fibers. discoveryjournals.orgnih.gov

The color of the dyes derived from intermediates like N-Benzyl-2,4-dinitroaniline is determined by their chemical structure, specifically the presence of chromophores and auxochromes. nairaproject.com A chromophore is an unsaturated group responsible for absorbing light in the visible spectrum, giving the molecule its color. nairaproject.com The azo group (-N=N-) is one of the most important chromophores and is central to the color of all azo dyes. nairaproject.com

In derivatives of N-Benzyl-2,4-dinitroaniline, the nitro groups (-NO2) already present on the benzene ring also act as powerful chromophores and electron-withdrawing groups. nairaproject.com When this dinitroaniline moiety is incorporated into an azo dye structure, the combination of the nitro groups and the newly formed azo group creates an extended system of delocalized electrons. researchgate.net This extensive conjugation is what allows the molecule to absorb lower-energy light in the visible range, resulting in a deeply colored substance. The specific substituents on both the diazonium component and the coupling component can be varied to fine-tune the electronic structure and achieve a wide range of colors. discoveryjournals.org

Exploration of Mechanistic Biological Activities in Related Analogues

Analogues of N-Benzyl-2,4-dinitroaniline, particularly those incorporating benzyl (B1604629) and pyrimidine (B1678525) or thienopyrimidine structures, have been investigated for their antimicrobial properties. Research has focused on the synthesis and evaluation of these compounds against various pathogenic bacteria.

One area of study involves 2,4-diamino-5-benzylpyrimidines, which have demonstrated significant in vitro antibacterial activity, especially against anaerobic organisms like Bacteroides species and Fusobacterium. drugbank.com The activity of some of these derivatives was found to be comparable to or even better than the control drug, metronidazole. drugbank.com The mechanism of action for this class of compounds is often related to the inhibition of dihydrofolate reductase, a critical enzyme in the folic acid synthesis pathway of bacteria. drugbank.com

More recent research has explored N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. These compounds have shown promising activity against Gram-positive bacteria, including strains of Staphylococcus aureus and Bacillus subtilis. researchgate.net The antimicrobial efficacy appears to be influenced by the substituents on the benzyl ring, with derivatives having no substituents or small para-position groups (like methyl or methoxyl) exhibiting higher activity. researchgate.net While the exact mechanism is still under investigation, docking studies suggest a potential interaction with and partial inhibition of essential bacterial enzymes. researchgate.net Additionally, other benzyl derivatives, such as certain benzyl bromides, have shown high efficacy against Gram-positive bacteria and fungi. nih.gov

Table 2: Antimicrobial Activity of N-Benzyl-2,4-dinitroaniline Analogues This table is interactive. You can sort and filter the data.

| Analogue Class | Target Organisms | Noted Activity |

|---|---|---|

| 2,4-Diamino-5-benzylpyrimidines | Anaerobic bacteria (Bacteroides, Fusobacterium) | High in vitro activity, comparable to metronidazole |

| N-(benzyl)-thienopyrimidine-carboxamides | Gram-positive bacteria (S. aureus, B. subtilis) | Good activity, influenced by benzyl ring substituents |

Derivatives containing benzyl moieties, such as 2-amino-5-benzylthiazole analogues, have been identified as potent inducers of apoptosis (programmed cell death) in various human tumor cell lines, including leukemia. ukrbiochemjournal.orgukrbiochemjournal.org The investigation into their mechanisms reveals a multi-faceted attack on cancer cell survival pathways.

Studies on human leukemia cells have shown that these compounds can induce the cleavage of PARP1 (Poly (ADP-ribose) polymerase-1) and caspase-3. ukrbiochemjournal.orgukrbiochemjournal.org Caspase-3 is a key executioner caspase in the apoptotic cascade, and its activation is a hallmark of apoptosis. The cleavage of PARP1 by activated caspases further facilitates cellular disassembly. ukrbiochemjournal.org

The apoptotic mechanism also involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. Treatment with these benzylthiazole derivatives has been shown to decrease the level of the anti-apoptotic protein Bcl-2 while increasing the level of the pro-apoptotic Bim protein. ukrbiochemjournal.orgukrbiochemjournal.org This shift in the balance between pro- and anti-apoptotic proteins disrupts the mitochondrial outer membrane potential, a key event in the intrinsic pathway of apoptosis. nih.gov This disruption leads to the release of mitochondrial proteins, such as the endonuclease G (EndoG), into the cytosol, which then translocates to the nucleus to participate in DNA degradation. ukrbiochemjournal.orgukrbiochemjournal.org

Furthermore, these compounds cause significant DNA damage, including single-strand breaks and DNA fragmentation, which are characteristic features of apoptotic cells. ukrbiochemjournal.orgukrbiochemjournal.org This DNA damage is often detected using techniques like the comet assay and diphenylamine (B1679370) DNA fragmentation assays. ukrbiochemjournal.org The induction of apoptosis can also be linked to cell cycle blockade, where the compounds arrest the cell cycle at specific checkpoints, preventing proliferation and ultimately leading to cell death. nih.gov The exposure of cancer cells to these agents leads to characteristic morphological changes of apoptosis, such as chromatin condensation and nuclear fragmentation. nih.govbrieflands.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-Benzyl-2,4-dinitroaniline with high yield and purity?

- Methodology :

- Substrate Selection : Use 2,4-dinitroaniline as the starting material. Benzylation can be achieved via nucleophilic aromatic substitution (SNAr) using benzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO.

- Catalyst Optimization : Phase-transfer catalysts (e.g., dodecyl sulfonic acid sodium salt) improve reaction efficiency by enhancing reagent solubility .

- Reaction Monitoring : Track progress using TLC (silica gel, hexane/ethyl acetate) and confirm completion via HPLC or LC-MS.

- Yield Optimization : Adjust stoichiometry (e.g., n(2,4-dinitroaniline):n(benzyl bromide) = 1:1.2), temperature (80–90°C), and reaction time (3–12 hours) to maximize yield (>90%) .

Q. How can spectroscopic and crystallographic techniques be applied to characterize N-Benzyl-2,4-dinitroaniline?

- Methodology :

- NMR Analysis : Use ¹H/¹³C NMR to confirm benzyl group attachment and nitro group positions. For example, aromatic protons appear as distinct splitting patterns (δ 7.2–8.5 ppm), while the benzyl CH₂ group resonates at δ 4.5–5.0 ppm .

- XRD for Crystal Structure : Determine monoclinic or orthorhombic packing via single-crystal X-ray diffraction. Compare torsion angles (e.g., nitro group orientation) with computational models (Domenicano-Murray-Rust parameters) to assess steric effects .

- Mass Spectrometry : Confirm molecular weight (e.g., HRMS with <2 ppm error) and fragmentation patterns using ESI-MS or MALDI-TOF .

Q. What factors influence the chemical stability of N-Benzyl-2,4-dinitroaniline under varying environmental conditions?

- Methodology :

- Photodegradation Studies : Expose the compound to UV-vis light (λ = 254–365 nm) in aqueous/organic solvents. Monitor degradation kinetics via HPLC and identify byproducts (e.g., nitroso derivatives) using GC-MS .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures and DSC to detect polymorphic transitions .

- Hydrolytic Stability : Test pH-dependent hydrolysis (pH 1–13) at 25–60°C, quantifying residual compound via UV-Vis spectroscopy (λmax ~400 nm for nitroaromatics) .

Advanced Research Questions

Q. How do polymorphic forms of N-Benzyl-2,4-dinitroaniline affect its mechanical and tableting properties in pharmaceutical formulations?

- Methodology :

- Polymorph Screening : Recrystallize from solvents (e.g., ethanol, acetonitrile) under controlled cooling rates. Characterize forms using PXRD, Raman spectroscopy, and DSC .

- Mechanical Testing : Compare tabletability of polymorphs via powder compaction. Form I (shearing-dominant) may exhibit higher plasticity than Form III (brittle fracture), impacting tablet hardness and dissolution .

- Computational Modeling : Use Hirshfeld surface analysis to correlate crystal packing (e.g., H-bonding, π-stacking) with mechanical behavior (Young’s modulus, hardness) .

Q. What molecular mechanisms underlie the antimicrobial activity of N-Benzyl-2,4-dinitroaniline, and how can they be validated experimentally?

- Methodology :

- Antimicrobial Assays : Determine MIC/MBC against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution. Compare with positive controls (e.g., fluconazole) .

- Molecular Docking : Dock the compound into target enzymes (e.g., CYP51, AmpC β-lactamase) using AutoDock Vina. Validate binding poses via MD simulations and free-energy calculations (MM-PBSA) .

- Resistance Studies : Serial passage assays to assess mutation rates in pathogens exposed to sub-inhibitory concentrations .

Q. How can advanced analytical methods be applied to detect and quantify N-Benzyl-2,4-dinitroaniline in environmental or biological matrices?

- Methodology :

- Derivatization Strategies : Use MDNPH (1-methyl-1-(2,4-dinitro)-phenylhydrazine) to convert trace carbonyl byproducts into hydrazones for GC-ECD or LC-MS/MS detection .

- Chromatographic Separation : Optimize UPLC conditions (C18 column, acetonitrile/water gradient) to resolve the compound from matrix interferents. Validate LOD/LOQ (<1 ppb) via spiked recovery experiments .

- In Situ Sensing : Develop electrochemical sensors (e.g., graphene-modified electrodes) for real-time monitoring in water systems .

Q. What are the environmental fate and degradation pathways of N-Benzyl-2,4-dinitroaniline in aquatic ecosystems?

- Methodology :

- Photocatalytic Degradation : Employ g-C₃N₄/ZnS/CoFe₂O₄ nanocomposites under UV-vis light to study mineralization efficiency. Track intermediates (e.g., aniline derivatives) via FTICR-MS .

- Biodegradation Assays : Inoculate soil/water samples with microbial consortia. Monitor metabolite formation (e.g., 2,4-diaminobenzyl derivatives) using NMR and qPCR to identify degradative genes .

- Ecotoxicology : Assess acute/chronic toxicity in Daphnia magna or Danio rerio, correlating LC₅₀ values with molecular descriptors (e.g., logP, nitro group reactivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.